molecular formula C9H11ClFN B13586530 4-(chloromethyl)-2-fluoro-N,N-dimethylaniline

4-(chloromethyl)-2-fluoro-N,N-dimethylaniline

Cat. No.: B13586530
M. Wt: 187.64 g/mol
InChI Key: OLOSQLPTOMDZOC-UHFFFAOYSA-N
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Description

4-(chloromethyl)-2-fluoro-N,N-dimethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloromethyl group and a fluorine atom attached to the benzene ring, along with two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-2-fluoro-N,N-dimethylaniline typically involves the chloromethylation of 2-fluoro-N,N-dimethylaniline. One common method is the reaction of 2-fluoro-N,N-dimethylaniline with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of an intermediate chloromethyl ether, which then undergoes hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-2-fluoro-N,N-dimethylaniline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidation products.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Substituted anilines or other derivatives depending on the nucleophile used.

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Amines or other reduced derivatives.

Scientific Research Applications

4-(chloromethyl)-2-fluoro-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-2-fluoro-N,N-dimethylaniline depends on its specific application

    Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can participate in signaling pathways, affecting cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    4-chloromethyl-N,N-dimethylaniline: Lacks the fluorine atom, which may affect its reactivity and applications.

    2-fluoro-N,N-dimethylaniline:

    4-(bromomethyl)-2-fluoro-N,N-dimethylaniline: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.

Uniqueness

4-(chloromethyl)-2-fluoro-N,N-dimethylaniline is unique due to the presence of both a chloromethyl group and a fluorine atom on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C9H11ClFN

Molecular Weight

187.64 g/mol

IUPAC Name

4-(chloromethyl)-2-fluoro-N,N-dimethylaniline

InChI

InChI=1S/C9H11ClFN/c1-12(2)9-4-3-7(6-10)5-8(9)11/h3-5H,6H2,1-2H3

InChI Key

OLOSQLPTOMDZOC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)CCl)F

Origin of Product

United States

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